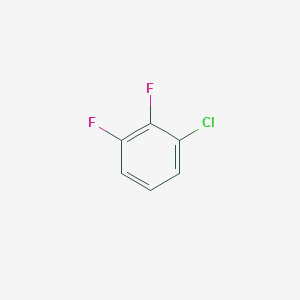

1-Chloro-2,3-difluorobenzene

説明

Overview of Fluorinated Aromatic Compounds in Organic Synthesis

Fluorinated aromatic compounds are a cornerstone of modern organic synthesis, prized for the unique attributes that fluorine imparts. The incorporation of fluorine can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism, a crucial feature in drug design. google.com This has led to their widespread use in the pharmaceutical industry for creating more robust and effective therapeutic agents, including antibiotics and anticancer drugs. In the realm of materials science, the presence of fluorine in aromatic systems can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical properties, making them suitable for applications like fluoropolymers and organic light-emitting diodes (OLEDs). chemsrc.com The synthesis of these valuable compounds has evolved from challenging early methods to a variety of sophisticated techniques, including electrophilic fluorination and nucleophilic aromatic substitution. researchgate.net

Role of Fluorine in Modulating Reactivity and Electronic Properties in Aromatic Systems

Paradoxically, while fluorine is generally deactivating towards electrophilic aromatic substitution due to its inductive pull, it is an ortho-, para- director because of its ability to donate electron density through resonance (+R effect). rsc.org In nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic attack. nih.gov This activation is often more significant than that of other halogens, making fluorine a surprisingly good leaving group in these reactions, not because of the stability of the fluoride (B91410) anion, but because its presence lowers the activation energy of the rate-determining nucleophilic addition step. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that contributes to the thermal stability of fluorinated compounds. google.com

Position Isomerism in Dihalogenated Benzenes: Focus on 1-Chloro-2,3-difluorobenzene

Isomerism, where compounds share the same molecular formula but have different structural arrangements, is a key concept in understanding the properties of substituted benzenes. mdpi.com In dihalogenated benzenes, the relative positions of the halogen atoms (ortho, meta, or para) lead to distinct physical and chemical properties. mdpi.comchemicalbook.com This is known as position isomerism, and it arises from the different ways substituents can be attached to the benzene (B151609) ring. acs.org

This compound is one of several isomers of chlorodifluorobenzene, each with the chloro and fluoro substituents at different positions on the benzene ring. The specific arrangement of the halogens in this compound, with the chlorine at position 1 and the two fluorine atoms at positions 2 and 3, results in a unique set of properties and reactivity patterns. This particular isomer is often mentioned in the context of the synthesis of other chlorodifluorobenzenes, such as 1-chloro-2,6-difluorobenzene, where it can be formed as a difficult-to-separate byproduct. researchgate.netacs.orgacs.org The challenge in separating these isomers underscores the importance of regioselective synthesis in aromatic chemistry.

The physical properties of these isomers, such as boiling point and density, can vary, which is a critical consideration in their separation and purification. A comparison of the boiling points of some di- and tri-substituted halobenzenes illustrates the influence of substituent positioning.

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

|---|---|---|---|---|

| This compound | C6H3ClF2 | 138.5 | 1.352 | 1.478 |

| 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | 127 | 1.353 | 1.475 |

| 1,2-Difluorobenzene | C6H4F2 | 92 | 1.158 | 1.443 |

| 1,3-Difluorobenzene | C6H4F2 | 82 | 1.163 | 1.438 |

Data sourced from references chemsrc.comsigmaaldrich.comdocbrown.infoeie.gr

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNCSBMIRFHJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382275 | |

| Record name | 2,3-Difluorochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-47-5 | |

| Record name | 1-Chloro-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 2,3 Difluorobenzene and Its Isomers

Direct Halogenation of Benzene (B151609) Derivatives

Direct halogenation involves the introduction of halogen atoms directly onto an aromatic ring through electrophilic aromatic substitution. The success and selectivity of this approach depend heavily on the nature of the substituents already present on the benzene ring and the reaction conditions.

The direct chlorination of difluorobenzene is an example of electrophilic aromatic substitution. The fluorine atoms already on the ring are deactivating yet ortho-, para-directing. This means that while the reaction is slower compared to the chlorination of benzene, the incoming chlorine atom will preferentially add to the positions ortho or para to the fluorine substituents. acs.org For example, in the chlorination of 1,2-difluorobenzene, the potential products are 1-chloro-2,3-difluorobenzene and 1-chloro-3,4-difluorobenzene (B1582247). The distribution of these isomers is governed by the combined directing effects of the two fluorine atoms and steric hindrance.

| Starting Material | Major Products | Minor Products |

| 1,2-Difluorobenzene | 1-Chloro-3,4-difluorobenzene | This compound |

| 1,3-Difluorobenzene | 1-Chloro-2,4-difluorobenzene | 1-Chloro-3,5-difluorobenzene, 2-Chloro-1,3-difluorobenzene |

This table represents expected outcomes based on electrophilic substitution principles; actual yields may vary based on reaction conditions.

The direct fluorination of aromatic compounds using elemental fluorine (F₂) is a highly exothermic and aggressive reaction that is difficult to control. acs.org Instead of selective substitution, this process often leads to a mixture of products, including addition products and polymers. acs.org The reaction with chlorinated aromatic compounds typically proceeds through addition, resulting in the formation of corresponding hexafluorocyclohexane derivatives rather than a simple substitution of hydrogen or chlorine with fluorine. acs.org For instance, the fluorination of o-dichlorobenzene can yield chlorofluorocyclohexanes. acs.org Due to its lack of selectivity and harsh conditions, direct fluorination with elemental fluorine is not a preferred method for the controlled synthesis of specific isomers like this compound.

Halex-Type Reactions and Halogen Exchange Strategies

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic chemistry. It involves the substitution of a halogen (typically chlorine) on an aromatic ring with fluoride (B91410).

The Halex process is a type of nucleophilic aromatic substitution (SNAr). acsgcipr.org For the reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving halogen. gchemglobal.comchemistrysteps.com The reaction typically employs an inorganic fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylsulfoxide (DMSO) or sulfolane (B150427) at high temperatures (150-250 °C). gchemglobal.comwikipedia.org The rate-determining step is the addition of the fluoride ion to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Product |

| 1,2-Dichloronitrobenzene | KF | DMSO | 150-250 | 1-Chloro-2-fluoro-5-nitrobenzene |

| 1,4-Dichloronitrobenzene | KF | DMF | 150-250 | 1-Chloro-4-fluoro-3-nitrobenzene |

| 2,4-Dichloronitrobenzene | KF | DMAc | >200 | 2,4-Difluoronitrobenzene |

| 1,3-Dichloro-4-nitrobenzene | KF | Sulfolane | 150-250 | 1,3-Difluoro-4-nitrobenzene |

Data compiled from multiple sources. wikipedia.orgscientificupdate.com

Achieving regioselectivity in Halex reactions on precursors with multiple chlorine atoms, such as trichlorobenzene, is a significant challenge. The reaction of 1,2,4-trichlorobenzene (B33124) with potassium fluoride can lead to the formation of 1-chloro-3,4-difluorobenzene. googleapis.com However, controlling the reaction to selectively replace specific chlorine atoms is difficult. One strategy to achieve regioselectivity involves the use of directing groups. For example, a method for preparing high-purity 1-chloro-2,6-difluorobenzene utilizes a sulfonyl chloride group to direct fluorine substitution to the ortho and para positions, specifically avoiding the formation of the hard-to-separate this compound isomer. acs.org This multi-step process involves chlorosulfonation of a precursor like 1,2,3-trichlorobenzene, followed by KF exchange and subsequent desulfonation. acs.org

Diazonium Salt Chemistry: Balz-Schiemann Reaction and its Variants

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom into an aromatic ring. organicreactions.org It is particularly useful for synthesizing specific isomers that are difficult to obtain through other methods. The process involves two main steps: the diazotization of a primary aromatic amine (aniline derivative) to form a stable aryldiazonium tetrafluoroborate (B81430) salt, followed by the thermal decomposition of this isolated salt to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgtaylorfrancis.com

This method has been successfully applied to the synthesis of chlorodifluorobenzene isomers. For example, 1-chloro-3,4-difluorobenzene can be prepared from either 4-chloro-2-fluoroaniline (B1294793) or 5-chloro-2-fluoroaniline. googleapis.com The chosen aniline (B41778) is dissolved in an aqueous mineral acid and treated with a nitrite (B80452) source to form the diazonium salt. The addition of a fluoborate source, like fluoboric acid, precipitates the diazonium fluoborate salt, which can be isolated, dried, and then heated (pyrolyzed) to produce the desired chlorodifluorobenzene. googleapis.com

Variants of the reaction have been developed to improve yields and safety, using alternative counterions such as hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), or by performing the reaction in different solvents. wikipedia.org

| Precursor | Diazotization Reagents | Decomposition | Product | Yield (%) |

| 5-Chloro-2-fluoroaniline | NaNO₂, HCl, HBF₄ | Thermal Pyrolysis | 1-Chloro-3,4-difluorobenzene | 58 |

| 2,4-Difluoroaniline | t-Butyl nitrite, BF₃·OEt₂ | Thermal Pyrolysis | 1,2,4-Trifluorobenzene | ~60 (overall) |

Data from patent literature. googleapis.comgoogle.com

Synthetic Routes Involving Cycloaddition and Dehydrohalogenation

An alternative strategy for constructing the difluorobenzene core involves building the ring through cycloaddition, followed by aromatization steps.

A key route to producing precursors for this compound is the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene. researchgate.netresearchgate.netresearchgate.net This reaction is conducted in a flow reactor at elevated temperatures, typically between 495–505 °C. researchgate.netresearchgate.net The process involves a [4+2] cycloaddition (Diels-Alder reaction) where butadiene acts as the diene and tetrafluoroethylene serves as the dienophile. The primary product of this reaction is 3,3,4,4-tetrafluorocyclohex-1-ene, a crucial intermediate for subsequent transformations. researchgate.netresearchgate.netresearchgate.net

The intermediate, 3,3,4,4-tetrafluorocyclohex-1-ene, is converted into the final aromatic product through a sequence of halogenation and dehydrohalogenation reactions. researchgate.netresearchgate.net This two-step process first introduces a chlorine atom and then eliminates hydrogen halides to create the aromatic ring. This selective conversion pathway allows for the synthesis of this compound from the cyclohexene (B86901) precursor. researchgate.netresearchgate.net Dehydrohalogenation is an elimination reaction that removes a hydrogen halide, typically promoted by a base, to form an alkene, and in this case, ultimately leads to aromatization. wikipedia.orgdbpedia.org

Emerging Synthetic Approaches

The field of organofluorine chemistry is continually evolving, with new methods being developed to create C-F bonds and functionalize fluorinated molecules more efficiently.

A powerful and modern strategy for synthesizing complex fluorinated molecules involves the transition-metal-catalyzed activation of carbon-hydrogen (C-H) bonds. nih.govcas.cnrsc.org This approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of functional groups onto an aromatic ring. cas.cn Catalysts based on transition metals like palladium are often employed to facilitate this transformation. nih.gov

This method is particularly valuable for the late-stage functionalization of complex molecules, a highly desirable feature in pharmaceutical and materials science research. nih.govcas.cn The C-H activation strategy offers a more atom-economical and step-efficient route compared to traditional cross-coupling reactions that require pre-activated starting materials. rsc.org Research in this area focuses on developing catalysts that can selectively functionalize specific C-H bonds on a fluorinated aromatic scaffold, offering a versatile tool for creating novel fluorinated compounds. nih.govnih.govbeilstein-journals.org

2 Late-Stage Difluoromethylation Strategies

Late-stage functionalization (LSF) is a crucial strategy in modern drug discovery and materials science, enabling the direct modification of complex molecules at a late step in their synthesis. This approach allows for the rapid generation of structural analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The introduction of the difluoromethyl (-CF₂H) group is of particular interest, as it can serve as a lipophilic bioisostere for hydroxyl, thiol, or amine functionalities, potentially enhancing metabolic stability, membrane permeability, and binding affinity. alfa-chemistry.comresearchgate.net For scaffolds such as this compound and its isomers, late-stage difluoromethylation typically involves C-H functionalization or cross-coupling reactions targeting the aromatic core.

Recent advancements have focused primarily on transition-metal-catalyzed cross-coupling and photocatalytic radical-based methods to install the -CF₂H group onto aryl rings. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

A prominent strategy for the late-stage difluoromethylation of chloro-difluorobenzene isomers involves palladium-catalyzed cross-coupling reactions. Aryl chlorides, while traditionally less reactive than the corresponding bromides or iodides, have become viable substrates due to the development of advanced catalyst systems. acs.orgnih.gov This methodology is directly applicable to the functionalization of an existing di-chloro-difluorobenzene precursor, where one chlorine atom is selectively replaced by a difluoromethyl group.

The most common difluoromethylating agent for these reactions is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). acs.orgnih.govacs.org The process typically requires a palladium catalyst, an electron-rich phosphine (B1218219) ligand, and a fluoride source to activate the TMSCF₂H reagent. acs.org Researchers have demonstrated that catalyst systems such as Pd(dba)₂/BrettPhos or the preformed catalyst Pd(PᵗBu₃)₂ are effective for this transformation. acs.orgnih.gov These methods show good tolerance for a variety of functional groups and have been successfully applied to electron-rich and electron-deficient aromatic systems. acs.org

The general reaction conditions for this approach are summarized in the table below.

| Catalyst System | Difluoromethyl Source | Activator/Base | Solvent | Temperature (°C) | Applicability |

|---|---|---|---|---|---|

| Pd(dba)₂ / BrettPhos | TMSCF₂H | CsF | Dioxane | 120 | Electron-rich and -poor aryl chlorides |

| Pd(PᵗBu₃)₂ | TMSCF₂H | CsF | Dioxane | 120 | Aryl chlorides and bromides acs.org |

Photocatalytic C-H Difluoromethylation

An alternative and increasingly popular late-stage strategy is the direct C-H difluoromethylation of arenes via photoredox catalysis. nih.govmdpi.com This approach is highly attractive as it circumvents the need for pre-functionalization of the aromatic ring (e.g., with a halide), instead directly converting a C-H bond to a C-CF₂H bond. For a substrate like this compound, this method offers the potential to install a difluoromethyl group at one of the available C-H positions.

These reactions typically employ a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), and an organic or metal-based photocatalyst. nih.gov Upon irradiation with visible light, the excited photocatalyst initiates a radical cascade that generates the key difluoromethyl radical (•CF₂H). This radical can then engage with the aromatic substrate. The regioselectivity of the C-H functionalization is a key challenge and is often directed by the electronic properties of the substrate. nih.gov Organic dyes are often used as metal-free photocatalysts, and the reactions can proceed under mild conditions, often using a green oxidant like molecular oxygen (O₂). nih.gov

Key parameters for photocatalytic C-H difluoromethylation are outlined in the following table.

| Photocatalyst | Difluoromethyl Source | Oxidant | Solvent | Light Source | Key Feature |

|---|---|---|---|---|---|

| Organic Dyes (e.g., Rose Bengal) | CF₂HSO₂Na | O₂ (air) | DMSO | Visible Light (e.g., Green LEDs) | Metal-free, direct C-H functionalization nih.gov |

| Iridium or Ruthenium Complexes | BrCF₂H | - | Various Organic | Visible Light (e.g., Blue LEDs) | High efficiency for radical generation alfa-chemistry.com |

These late-stage strategies provide powerful tools for medicinal chemists to rapidly access novel difluoromethylated analogs of this compound and its isomers, facilitating the exploration of their chemical and biological properties.

Reactivity and Reaction Mechanisms of 1 Chloro 2,3 Difluorobenzene

Electrophilic Aromatic Substitution on 1-Chloro-2,3-difluorobenzene

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of halogen substituents significantly modifies the reactivity of the aromatic ring.

In this compound, the orientation of incoming electrophiles is directed by the cumulative effect of the one chlorine and two fluorine atoms. Halogens are known as ortho-, para-directing groups. This is because, despite their inductive electron withdrawal, they can donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. This stabilization is most effective when the electrophile attacks the positions ortho or para to the halogen.

In the case of this compound, the directing effects of the three substituents are as follows:

The Chlorine atom at C1 directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions. The C2 position is already substituted.

The Fluorine atom at C2 directs to the C1 (ortho), C3 (ortho), and C6 (para) positions. The C1 and C3 positions are already substituted.

The Fluorine atom at C3 directs to the C2 (ortho), C4 (ortho), and C5 (para) positions. The C2 position is already substituted.

Combining these effects, the positions C4 and C6 are strongly favored for electrophilic attack, as they receive directing influences from multiple halogens. Conversely, the C5 position is meta to the C1 and C2 substituents and only receives a para influence from the C3 fluorine, making it the least reactive site. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 4- and 6-substituted products.

| Position of Substitution | Directing Influence From | Predicted Reactivity |

|---|---|---|

| C4 | Para to C1 (Cl), Ortho to C3 (F) | High |

| C5 | Meta to C1 (Cl) and C2 (F), Para to C3 (F) | Low |

| C6 | Ortho to C1 (Cl), Para to C2 (F) | High |

While halogens are ortho-, para-directors, they are also deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. This deactivation stems from the strong electron-withdrawing inductive effect (-I effect) of the halogens, which reduces the electron density of the aromatic π-system.

Fluorine is the most electronegative element, and thus it exerts a very strong inductive effect. In this compound, the presence of two fluorine atoms, in addition to the chlorine atom, significantly deactivates the ring. The inductive withdrawal of electron density by three halogen atoms makes the ring a weaker nucleophile, thereby slowing down the rate of attack by an incoming electrophile. Although the halogens can donate electron density via resonance (+R effect), this effect is weaker than their inductive withdrawal. Consequently, harsher reaction conditions (e.g., higher temperatures or stronger catalysts) are typically required for electrophilic aromatic substitution compared to benzene.

Nucleophilic Aromatic Substitution on this compound

The electron-deficient nature of the this compound ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is generally not feasible for benzene.

The SNAr mechanism is greatly facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. The fluorine atoms in this compound serve this purpose effectively. Their powerful inductive effect withdraws electron density from the ring, making the carbon atoms, particularly the one bonded to the chlorine (C1), more electrophilic and thus more susceptible to attack by a nucleophile.

Furthermore, the electron-withdrawing fluorine atoms stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The presence of two fluorine atoms provides a significant activating effect for the displacement of the chlorine atom.

In nucleophilic aromatic substitution reactions of polyhalogenated benzenes, the site of attack is determined by two main factors: the electronic activation provided by the substituents and the nature of the leaving group. In this compound, the chlorine atom is the preferred leaving group over the fluorine atoms. This is because, while fluorine is more electronegative, the carbon-chlorine bond is weaker and more polarizable than the very strong carbon-fluorine bond. In the rate-determining step of many SNAr reactions (the attack of the nucleophile), the C-Cl bond is more readily broken in the subsequent elimination step than the C-F bond.

Therefore, when this compound reacts with nucleophiles such as amines or thiols, the reaction occurs selectively at the C1 position, leading to the displacement of the chloride ion. For instance, the reaction with ammonia (B1221849) or an amine (R-NH₂) yields 2,3-difluoroaniline (B47769) derivatives.

| Reactant | Nucleophile | Major Product | Leaving Group |

|---|---|---|---|

| This compound | Amine (e.g., NH₃) | 2,3-Difluoroaniline | Cl⁻ |

| This compound | Thiol (e.g., R-S⁻) | 1-(Alkylthio)-2,3-difluorobenzene | Cl⁻ |

The regioselectivity in SNAr reactions on this compound is predominantly controlled by electronic effects. The strong inductive withdrawal of the fluorine atoms at C2 and C3 makes the C1 position highly electrophilic, directing the nucleophilic attack to this site.

However, steric effects can also play a role, particularly with bulky nucleophiles. The fluorine atom at the C2 position is ortho to the site of reaction (C1). This adjacent fluorine atom can cause some steric hindrance, potentially impeding the approach of a large nucleophile. This steric clash could lead to a slower reaction rate compared to an isomer where the activating groups are located further from the leaving group (e.g., at the C4 and C5 positions). Nonetheless, for most common nucleophiles, the powerful electronic activation provided by the two fluorine atoms is the dominant factor driving the selective substitution at the C1 position.

Radical Reactions Involving this compound

The reactivity of halogenated benzenes in radical reactions is significantly influenced by the nature and position of the halogen substituents. For this compound, radical reactions can be expected to proceed through various mechanisms, including substitution of a hydrogen atom or one of the halogen atoms. The specific pathway is dictated by the reaction conditions and the nature of the radical species involved.

While specific experimental data on the radical reactions of this compound is limited in publicly available literature, the reactivity can be inferred from studies on related polyfluoro- and polychloro-aromatic compounds. In general, the carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. Consequently, in photochemical reactions involving radical intermediates, the cleavage of the C-Cl bond would be more favorable than the cleavage of the C-F bonds. For instance, studies on the photolysis of chlorofluorobenzenes have shown selective replacement of the heavier halogen atom.

Furthermore, reactions with radical species can lead to the substitution of hydrogen atoms on the aromatic ring. The regioselectivity of such an attack would be influenced by the electronic effects of the halogen substituents. The fluorine and chlorine atoms are electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic attack but can influence the stability of potential radical intermediates.

The typical mechanism for a free-radical substitution on an aromatic compound involves three main stages: initiation, propagation, and termination.

Initiation: This stage involves the formation of radical species, often initiated by ultraviolet (UV) light or the use of a radical initiator. For example, a chlorine molecule (Cl₂) can be homolytically cleaved by UV light to form two chlorine radicals (Cl•).

Propagation: The generated radical then reacts with the substrate, in this case, this compound. This can lead to the abstraction of a hydrogen atom from the aromatic ring, forming an aryl radical and HCl. This aryl radical can then react with another molecule of the halogenating agent to form the product and regenerate the halogen radical, continuing the chain reaction.

Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product.

It is important to note that radical reactions involving aromatic compounds can sometimes lead to addition products, especially under conditions of high radical concentration and in the absence of resonance stabilization of the intermediate. However, for substituted benzenes, substitution is generally the more common pathway.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nobelprize.org These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (in this case, this compound) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

A critical factor in the cross-coupling of polyhalogenated benzenes is the relative reactivity of the different carbon-halogen bonds. The order of reactivity for oxidative addition to a Pd(0) center is generally C-I > C-Br > C-OTf > C-Cl >> C-F. The carbon-fluorine bond is typically unreactive under standard Suzuki-Miyaura conditions. Therefore, in this compound, the C-Cl bond is the expected site of reaction.

This selectivity allows for the targeted synthesis of biaryl compounds where the fluorine atoms remain intact, which is of significant interest in the synthesis of pharmaceuticals and agrochemicals where fluorine substitution can impart desirable properties. The reaction would proceed as follows:

C₆H₃ClF₂ + R-B(OH)₂ --(Pd catalyst, base)--> C₆H₃F₂-R + HCl + B(OH)₃

The efficiency of the Suzuki-Miyaura coupling of aryl chlorides can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For less reactive aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step. libretexts.org

Table 1: Typical Components in a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Function | Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, alkylboronic esters |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dissolves reactants and facilitates reaction | Toluene, Dioxane, THF, Water |

Hydrolysis and Degradation Pathways

The environmental fate of halogenated aromatic compounds is of significant interest due to their potential persistence and toxicity. The primary pathways for the breakdown of these compounds include hydrolysis, photolysis, and biodegradation.

Hydrolysis:

Hydrolysis is the reaction of a compound with water. For aryl halides, the rate of hydrolysis is generally very slow under typical environmental conditions (neutral pH and ambient temperature). The carbon-halogen bond in aromatic compounds is strong and less susceptible to nucleophilic attack by water compared to alkyl halides. The presence of multiple halogen substituents, particularly fluorine, which forms a very strong bond with carbon, is expected to make this compound highly resistant to hydrolysis. Significant energy input, such as high temperatures and pressures, or the presence of strong acids or bases, would likely be required for hydrolysis to occur at an appreciable rate.

Degradation Pathways:

While direct hydrolysis is unlikely to be a significant degradation pathway, other abiotic and biotic processes can contribute to the breakdown of this compound in the environment.

Photodegradation: Aromatic compounds can absorb UV radiation, leading to the excitation of electrons and potential bond cleavage. For halogenated aromatics, photolysis can result in the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen radical. As the C-Cl bond is weaker than the C-F bond, photodegradation of this compound would be expected to initiate via the cleavage of the C-Cl bond. The resulting aryl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent or reaction with oxygen.

Biodegradation: The biodegradation of halogenated aromatic compounds by microorganisms is a key environmental degradation process. The presence of halogens can make these compounds more recalcitrant to microbial attack compared to their non-halogenated counterparts. However, various microbial strains have been identified that can degrade chlorinated and fluorinated aromatic compounds under both aerobic and anaerobic conditions. nih.govsemanticscholar.orgnih.gov

Under aerobic conditions , the initial step in the degradation of aromatic compounds often involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring. This can lead to the formation of catechols, which are then further metabolized through ring cleavage. For halogenated compounds, this process can lead to the removal of the halogen substituent.

Under anaerobic conditions , reductive dehalogenation is a more common pathway, where the halogen atom is removed and replaced by a hydrogen atom. This process is typically carried out by specific groups of bacteria that use the halogenated compound as an electron acceptor.

The specific degradation pathway and rate for this compound would depend on the specific microbial communities present and the environmental conditions (e.g., presence of oxygen, nutrients, and other organic compounds). It is likely that the degradation would proceed stepwise, with the removal of the chlorine atom being a key initial step. researchgate.net

Advanced Spectroscopic Characterization and Computational Studies of 1 Chloro 2,3 Difluorobenzene and Its Derivatives

Computational Chemistry: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can provide profound insights into molecular geometry, reactivity, and spectroscopic characteristics. For halogenated aromatic compounds like 1-Chloro-2,3-difluorobenzene, DFT studies are instrumental in elucidating the complex interplay of substituent effects on the benzene (B151609) ring. While comprehensive, peer-reviewed DFT studies focused exclusively on this compound are not extensively available in the public domain, the following sections outline the established theoretical framework and the expected insights that such computational analyses would provide for this specific molecule.

Prediction of Reactivity via Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pdx.edu

A DFT study of this compound would calculate the energies of these frontier orbitals.

E-HOMO : A higher HOMO energy suggests a greater propensity to act as an electron donor in reactions with electrophiles.

E-LUMO : A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

HOMO-LUMO Gap (ΔE) : A small energy gap implies that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. pdx.edu Conversely, a large energy gap suggests high stability and low reactivity.

From these energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.com

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Quantifies the energy lowering of a system when it accepts electrons. |

A DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would provide the specific energy values for this compound, allowing for a detailed prediction of its reactivity profile. bhu.ac.in

Analysis of Fluorine's Inductive Effect on Electronic Structure

The presence of highly electronegative halogen atoms like chlorine and fluorine significantly influences the electronic structure of the benzene ring. Both atoms exert a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework, which tends to decrease the electron density of the aromatic ring and slow down electrophilic aromatic substitution reactions compared to benzene. prensipjournals.com

DFT calculations can precisely map this influence:

Mulliken Atomic Charges : By calculating the partial atomic charges on each atom, DFT can quantify the electron withdrawal from the carbon atoms of the ring. It would be expected that the carbon atoms bonded directly to the fluorine (C2, C3) and chlorine (C1) atoms would bear the most significant partial positive charges. bhu.ac.in

Molecular Electrostatic Potential (MEP) Surface : An MEP map provides a visual representation of the charge distribution. For this compound, the MEP surface would likely show a region of high positive potential (electron deficiency) on the benzene ring, particularly near the halogen substituents, while the regions over the electronegative halogen atoms would exhibit negative potential. nih.gov This map helps identify sites prone to nucleophilic or electrophilic attack.

While the halogens withdraw electron density inductively, they also exhibit a resonance effect (+R) by donating lone pair electron density to the π-system of the ring. For fluorine, the overlap between the carbon 2p and fluorine 2p orbitals is effective, leading to a notable resonance contribution. prensipjournals.com DFT and Natural Bond Orbital (NBO) analysis can be used to study these competing effects and understand their net impact on the molecule's electronic properties and reactivity. nih.gov

Evaluation of Molecular Stability and Conformation

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a geometry optimization would be performed to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface.

The planarity of the benzene ring is expected to be slightly distorted due to the steric and electronic effects of the three adjacent halogen substituents. DFT calculations would provide precise values for these structural parameters.

Table 2: Expected Output of Geometry Optimization for this compound

| Parameter | Description |

|---|---|

| Bond Lengths | C-C, C-H, C-Cl, C-F distances (in Ångströms) |

| Bond Angles | C-C-C, C-C-H, C-C-Cl, C-C-F angles (in degrees) |

| Dihedral Angles | Angles defining the planarity and orientation of substituents |

| Total Energy | The calculated total electronic energy of the optimized structure (in Hartrees) |

The total energy of the optimized structure is a key indicator of the molecule's thermodynamic stability. By comparing the total energies of different isomers (e.g., 1-Chloro-2,4-difluorobenzene nih.gov), their relative stabilities can be determined.

Calculation of Thermodynamic Properties and Spectroscopic Parameters

Once the molecular geometry is optimized and vibrational frequencies are calculated, various thermodynamic properties can be derived using statistical mechanics principles. These calculations are typically performed for a standard state (e.g., 298.15 K and 1 atm).

A DFT study on this compound would yield data such as:

Standard Enthalpy (H°)

Standard Entropy (S°)

Heat Capacity (Cv)

Gibbs Free Energy (G°)

These properties are crucial for predicting the spontaneity and energy changes of reactions involving the molecule. nih.govsemanticscholar.org

Furthermore, DFT is a reliable method for predicting spectroscopic parameters.

Vibrational Frequencies : The calculated frequencies correspond to the fundamental modes of vibration (e.g., C-H stretch, C-F stretch, ring breathing). These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the molecular structure. nih.govprensipjournals.com

NMR Chemical Shifts : The gauge-invariant atomic orbital (GIAO) method within DFT can be used to calculate ¹³C and ¹H NMR chemical shifts, which are invaluable for structural elucidation. prensipjournals.comnih.gov

Fukui Function Analysis for Reactive Sites

While the MEP surface provides a qualitative picture of reactivity, Fukui function analysis offers a quantitative measure of local reactivity at specific atomic sites. The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are used to determine the reactivity of each atom in the molecule for different types of attack:

fk+ : For nucleophilic attack (measures the ability of site k to accept an electron).

fk- : For electrophilic attack (measures the ability of site k to donate an electron).

fk0 : For radical attack.

By calculating these indices for each atom in this compound, the specific carbon atoms most susceptible to attack by nucleophiles, electrophiles, or radicals can be identified. This provides a more refined prediction of regioselectivity in chemical reactions than FMO analysis alone.

Investigation of Reaction Mechanisms and Transition States

DFT is an indispensable tool for exploring the pathways of chemical reactions. For a reaction involving this compound, computational chemists can model the entire reaction coordinate, from reactants to products. This involves:

Locating Transition States (TS) : A transition state is the highest energy point along the reaction pathway. DFT algorithms can search for and optimize the geometry of the TS structure.

Calculating Activation Energies (Ea) : The energy difference between the transition state and the reactants determines the activation energy barrier. A lower barrier corresponds to a faster reaction rate.

Verifying the Pathway : Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.

For example, in a nucleophilic aromatic substitution reaction, DFT could be used to model the addition of a nucleophile to the ring, the formation of the Meisenheimer complex (intermediate), and the subsequent departure of a leaving group. By comparing the activation energies for substitution at different positions on the ring, the most likely reaction pathway and the resulting product distribution can be predicted. prensipjournals.com

Validation of Computational Models with Experimental Data

Detailed Research Findings

The validation of computational models for halogenated aromatic compounds generally relies on a detailed comparison of theoretical predictions with experimental results from various spectroscopic techniques, most notably Fourier Transform Infrared (FTIR), Fourier Transform Raman (FT-Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Computational approaches, particularly those based on Density Functional Theory (DFT), have been shown to be powerful tools for predicting the vibrational spectra of various benzene derivatives. The choice of the functional and basis set is crucial for the accuracy of these predictions. For instance, in the study of 1-chloro-2,4-dinitrobenzene, the B3LYP functional combined with the 6-311+G** basis set was utilized to calculate the fundamental vibrational frequencies. The theoretical results were then compared with experimental FTIR and FT-Raman spectra, showing a good agreement after the application of appropriate scaling factors. This process of scaling the calculated wavenumbers is a common practice to correct for the approximations inherent in the computational methods and the neglect of anharmonicity.

Similarly, for other related compounds, researchers have successfully used DFT calculations to assign the vibrational modes observed in experimental spectra. The Potential Energy Distribution (PED) analysis is often employed to provide a quantitative description of the contribution of different internal coordinates to each normal mode, which aids in the precise assignment of the vibrational bands.

In the realm of electronic spectroscopy, Time-Dependent DFT (TD-DFT) is a common method to predict the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) can be compared with the experimental spectra to validate the computational model's ability to describe the electronic structure and transitions within the molecule.

While specific experimental and computational data for this compound is not available for a direct comparison in this article, the following data tables illustrate the typical format and nature of the data presented in validation studies of similar halogenated benzene derivatives.

Interactive Data Tables

Below are illustrative data tables formatted based on typical findings for similar compounds, demonstrating how a comparison between experimental and theoretical data for this compound would be presented.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Halogenated Benzene

| Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) | Scaled Frequency | Assignment |

| 3085 | 3088 | 3105 | 3090 | C-H stretching |

| 1580 | 1582 | 1595 | 1579 | C-C stretching |

| 1275 | 1278 | 1288 | 1275 | C-H in-plane bending |

| 1150 | - | 1155 | 1143 | C-F stretching |

| 840 | 842 | 850 | 841 | C-H out-of-plane bending |

| 750 | 755 | 760 | 752 | C-Cl stretching |

Note: The data in this table is hypothetical and serves as an example of how such a comparison is typically presented.

Table 2: Comparison of Experimental and Calculated UV-Vis Spectral Data for a Representative Halogenated Benzene

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) |

| Ethanol | 255 | 258 |

| Cyclohexane | 252 | 254 |

Note: The data in this table is hypothetical and serves as an example of how such a comparison is typically presented.

Applications of 1 Chloro 2,3 Difluorobenzene in Advanced Chemical Synthesis

Precursor in Pharmaceutical Synthesis

The incorporation of fluorine into drug molecules is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Fluorinated compounds are integral to many modern therapeutics, including antidepressants, antiviral agents, and anti-inflammatory drugs. annualreviews.org 1-Chloro-2,3-difluorobenzene serves as a key building block for introducing a 2,3-difluorophenyl or a 1-chloro-2,3-difluorophenyl moiety into potential drug candidates.

Synthesis of Drugs with Specific Pharmacological Activities (e.g., antibacterial, antiviral, cognitive enhancement)

The halogenated benzene (B151609) ring of this compound is a foundational component for various pharmacologically active agents.

Antibacterial Agents: This compound is a potential precursor in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. patsnap.commedchemexpress.com The synthesis of many quinolones, such as Pazufloxacin, relies on a core structure derived from a fluorinated aniline (B41778). patsnap.commdpi.com this compound can be converted to 2,3-difluoroaniline (B47769), a key intermediate, through nucleophilic aromatic substitution of the chlorine atom with an amino group. This intermediate can then be elaborated through established synthetic routes, like the Gould-Jacobs reaction, to construct the quinolone scaffold. researchgate.net The fluoroquinolone class is critical in treating a variety of bacterial infections. orientjchem.orgchim.it

| Drug Class | Example Drug | Key Intermediate | Potential Role of this compound |

| Fluoroquinolones | Pazufloxacin biosynth.com | 2,3-Difluoroaniline | Precursor to 2,3-difluoroaniline via amination |

Antiviral Agents: While direct synthetic routes from this compound to commercial antiviral drugs are not widely documented, fluorinated aromatic compounds are crucial in the development of new antiviral therapies. nih.gov For instance, several dideoxynucleoside analogs with activity against Hepatitis B and C viruses incorporate halogenated moieties. nih.gov The unique electronic properties of the 1-chloro-2,3-difluorophenyl group make it a valuable scaffold for designing novel agents that target viral components, such as flavivirus envelope proteins. purdue.edu The development of new antiviral agents is a continuous effort to combat viral infections that pose a global health threat. unica.it

Cognitive Enhancement: There is limited direct evidence in the literature for the use of this compound in the synthesis of cognitive enhancers. However, the strategic incorporation of fluorine is a known method to improve the central nervous system (CNS) penetration of drugs by enhancing their lipophilicity, a critical factor for agents targeting the brain.

Development of Anti-inflammatory and Analgesic Agents

Fluorinated compounds have found significant application in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic agents. nih.gov Many of these drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. researchgate.net Heterocyclic structures, such as benzothiazoles and pyrazoles, are common scaffolds in anti-inflammatory drug design. nih.govresearchgate.net this compound can be used to introduce the chlorodifluorophenyl group into these scaffolds. For example, it can be converted into a corresponding hydrazine derivative, which can then be reacted to form pyrazole-based compounds with potential COX-2 inhibitory activity, a target for modern anti-inflammatory agents. researchgate.net

Role in Enhancing Drug Binding and Metabolic Kinetics

The inclusion of fluorine and chlorine atoms, as found in this compound, can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile.

Metabolic Kinetics: One of the most significant advantages of fluorination is the enhancement of metabolic stability. annualreviews.org The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family, compared to a carbon-hydrogen (C-H) bond. annualreviews.org By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the drug's half-life can be extended, leading to improved bioavailability and duration of action. nih.govnih.gov The 2,3-difluoro substitution pattern effectively blocks these positions from oxidative metabolism.

Drug Binding: The electronegativity of fluorine and chlorine atoms can enhance a drug's binding affinity to its target protein. nih.gov These halogens can participate in various non-covalent interactions, including dipole-dipole interactions and halogen bonds (particularly with chlorine), with amino acid residues in the active site of a protein. nih.gov Such interactions can stabilize the drug-target complex, leading to increased potency. The introduction of fluorine can also alter the acidity (pKa) of nearby functional groups, optimizing their ionization state for stronger binding. annualreviews.org

| Feature | Physicochemical Effect | Pharmacological Impact |

| Carbon-Fluorine Bond | High bond strength | Blocks metabolic oxidation, increasing drug half-life annualreviews.org |

| Electronegativity | Alters electron distribution, pKa of adjacent groups | Enhances binding affinity through electrostatic interactions nih.gov |

| Chlorine Atom | Can form halogen bonds | Provides additional, specific binding interactions with target nih.gov |

Intermediate in EGFR TKI Drug Candidates

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) are a cornerstone of targeted therapy for certain types of cancer, particularly non-small cell lung cancer (NSCLC). semanticscholar.orgresearchgate.net Many third-generation EGFR TKIs feature complex aniline-based cores. This compound is a suitable starting material for preparing substituted 2,3-difluoroaniline intermediates. A plausible synthetic pathway involves the nitration of this compound, followed by reduction of the nitro group to an amine. This resulting aniline can then be coupled with other heterocyclic fragments to construct the final TKI molecule. The specific substitution pattern is crucial for achieving high potency and selectivity, especially against drug-resistant EGFR mutations. dovepress.comnih.gov

Intermediate in Agrochemical Development

The principles of using fluorinated compounds in pharmaceuticals also apply to the agrochemical industry, where they are used to create more effective and stable pesticides. nih.gov

Production of Herbicides, Insecticides, and Fungicides

This compound serves as a valuable building block for a range of agrochemicals. The presence of the halogen atoms often contributes to the molecule's biological activity and resistance to environmental degradation.

Fungicides: The compound is particularly useful in the synthesis of pyrazole-based fungicides. By converting this compound into 1-(chloro-2,3-difluorophenyl)hydrazine, a key intermediate is formed. This hydrazine can then undergo cyclization with a suitable partner to create a pyrazole ring, a core structure in many potent fungicides. nih.gov These fungicides often act by disrupting fungal respiration or other vital cellular processes. The specific halogen substitution pattern on the phenyl ring can be fine-tuned to optimize efficacy against target pathogens like Rhizoctonia solani and to control the compound's environmental persistence. nih.gov

| Agrochemical Class | Target Scaffold | Key Intermediate from this compound |

| Fungicides | Aryl-Pyrazoles | 1-(Chloro-2,3-difluorophenyl)hydrazine |

| Insecticides | Phenyl-Pyrazoles | 1-(Chloro-2,3-difluorophenyl)hydrazine |

| Herbicides | Substituted Anilines | 2,3-Difluoroaniline derivatives |

Design of Targeted Pest Control Agents

This compound serves as a key intermediate in the synthesis of a variety of targeted pest control agents. Its unique substitution pattern allows for the introduction of the 2,3-difluorophenyl moiety into the final pesticide molecule, which can significantly influence the compound's biological activity, metabolic stability, and mode of action.

One notable application is in the development of novel insecticides. For instance, derivatives of this compound have been utilized in the synthesis of compounds targeting the insect nervous system. The fluorine atoms at the 2 and 3 positions of the benzene ring can enhance the binding affinity of the molecule to specific receptor sites within the insect, leading to increased potency and selectivity. Research has shown that the incorporation of a 2,3-difluorophenyl group can lead to insecticides with improved efficacy against a range of economically important pests.

In the field of fungicides, this compound is a valuable building block for creating active ingredients that inhibit fungal growth. The presence of the chlorine and fluorine atoms can increase the lipophilicity of the resulting fungicide, facilitating its penetration through the fungal cell membrane. Once inside the fungus, the 2,3-difluorophenyl group can interfere with essential biochemical pathways, such as sterol biosynthesis or respiration, ultimately leading to the death of the fungal pathogen.

Furthermore, this compound has been explored in the synthesis of herbicides. The specific arrangement of the halogen atoms on the phenyl ring can be exploited to design herbicides with selective toxicity towards certain weed species while leaving crops unharmed. The 2,3-difluorophenyl moiety can play a crucial role in the molecule's uptake, translocation, and interaction with the target enzyme in the weed.

The following table summarizes the key pest control agents and their synthetic precursors that can be derived from this compound:

| Target Pest | Class of Pest Control Agent | Synthetic Precursor Derived from this compound |

| Various Insects | Pyrethroid Insecticides | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, 2,3-difluorobenzyl ester |

| Fungal Pathogens | Triazole Fungicides | 1-(2,3-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

| Broadleaf Weeds | Picolinic Acid Herbicides | 4-Amino-3-chloro-6-(2,3-difluorophenyl)picolinic acid |

Monomer and Building Block in Materials Science

The distinct chemical structure of this compound makes it a valuable monomer and building block in the field of materials science, contributing to the development of advanced materials with unique properties.

Synthesis of Specialty Polymers with Enhanced Thermal and Chemical Resistance

This compound is utilized as a monomer in the synthesis of high-performance specialty polymers, particularly poly(arylene ether)s. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthetic route to these polymers often involves a nucleophilic aromatic substitution reaction where the chlorine atom of this compound is displaced by a phenoxide nucleophile, forming an ether linkage.

The presence of the two fluorine atoms on the benzene ring activates the chlorine atom for nucleophilic displacement, facilitating the polymerization process. Furthermore, the fluorine atoms contribute to the desirable properties of the resulting polymer. The strong carbon-fluorine bonds enhance the thermal and oxidative stability of the polymer backbone. The fluorine atoms also impart a degree of hydrophobicity and chemical inertness, making the polymer resistant to a wide range of solvents and corrosive chemicals.

An example of such a polymer is poly(2,3-difluorophenylene ether), which can be synthesized from the polymerization of a phenoxide derived from this compound. This polymer exhibits a high glass transition temperature and excellent dielectric properties, making it suitable for applications in the electronics and aerospace industries.

The table below outlines the properties of a specialty polymer synthesized using this compound:

| Polymer | Monomer | Key Properties | Potential Applications |

| Poly(2,3-difluorophenylene ether) | This compound | High thermal stability, excellent chemical resistance, low dielectric constant | Electronic components, aerospace materials, high-performance coatings |

Development of Advanced Coatings

In the development of advanced coatings, this compound is used as a starting material to synthesize fluorinated surface modifiers and additives. These additives can be incorporated into coating formulations to enhance their performance characteristics.

The 2,3-difluorophenyl moiety, when incorporated into a coating's polymer matrix, can significantly lower the surface energy of the coating. This results in a surface that is highly repellent to both water and oil, a property known as omniphobicity. Such coatings are desirable for applications requiring self-cleaning, anti-fouling, and anti-graffiti properties.

Furthermore, the incorporation of fluorinated moieties derived from this compound can improve the durability and weatherability of coatings. The inherent strength of the C-F bond makes the coating more resistant to degradation from UV radiation, moisture, and chemical exposure, thereby extending the service life of the coated substrate.

Applications in Liquid Crystals and Imaging Systems

The unique electronic properties of the 2,3-difluorophenyl group make this compound a valuable building block in the synthesis of liquid crystal materials. Liquid crystals are essential components in various display technologies, including LCD screens and other imaging systems.

The introduction of the 2,3-difluorophenyl unit into a liquid crystal molecule can significantly influence its mesomorphic behavior, dielectric anisotropy, and optical properties. The strong dipole moment associated with the C-F bonds can be leveraged to create liquid crystals with a high negative dielectric anisotropy, which is a key requirement for vertically aligned (VA) mode LCDs. These display modes offer advantages such as high contrast ratios and wide viewing angles.

Researchers have synthesized a range of liquid crystal compounds incorporating the 2,3-difluorophenyl moiety, demonstrating their potential for use in advanced display applications. The precise control over the molecular structure afforded by using this compound as a synthetic precursor allows for the fine-tuning of the liquid crystal properties to meet the specific demands of different imaging systems.

Reagent in Organic Synthetic Methodology Development

Beyond its direct applications in the synthesis of functional materials, this compound also serves as a valuable reagent in the development of new organic synthetic methodologies.

Exploration of Novel Reaction Pathways

The reactivity of the C-Cl and C-F bonds in this compound, coupled with the electronic effects of the halogen substituents, makes it an interesting substrate for exploring novel reaction pathways. Organic chemists have utilized this compound to investigate new catalytic systems and to develop innovative methods for the formation of carbon-carbon and carbon-heteroatom bonds.

For example, this compound has been employed as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for the construction of complex organic molecules. The use of this compound in these reactions allows for the selective formation of bonds at the chlorinated position, providing access to a wide array of substituted 2,3-difluorophenyl compounds.

Furthermore, the presence of multiple halogen atoms on the aromatic ring opens up possibilities for sequential and site-selective functionalization. This allows for the development of elegant and efficient synthetic strategies towards complex target molecules that would be difficult to access through other means. The study of the reactivity of this compound continues to contribute to the advancement of synthetic organic chemistry.

Design of Complex Organic Molecules

This compound serves as a key starting material for synthesizing more elaborate molecules through sequential, controlled chemical transformations. The chlorine atom provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the fluorine atoms modulate the electronic properties of the benzene ring and confer specific characteristics to the final product.

One notable application is in the synthesis of fluorinated quinoline derivatives. Research has demonstrated a pathway where this compound is first converted into intermediates like 2,3,4-trifluoronitrobenzene. This intermediate can then undergo selective nucleophilic substitution. For instance, reaction with an alkali metal hydroxide leads to the formation of 2,3-difluoro-6-nitrophenol. This nitrophenol is a valuable building block itself; it has been utilized in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline, a complex heterocyclic system. This multi-step process highlights how the specific substitution pattern of this compound is carried through to create a highly functionalized quinoline structure.

Another area where the 2,3-difluorophenyl unit is of significant interest is in the field of liquid crystals. The introduction of lateral fluorine atoms can enhance desirable properties such as negative dielectric anisotropy. Synthetic strategies have been developed to incorporate the 2,3-difluoro-substituted phenyl ring into larger, multi-ring systems characteristic of liquid crystal molecules. For example, terphenyl-based liquid crystals incorporating a 2,3-difluoro substituent have been synthesized to create host materials for ferroelectric display devices. These complex structures are designed to optimize molecular shape and dipole moment, leading to improved performance in displays.

The following table summarizes key examples of complex molecules synthesized using this compound or its direct derivatives, illustrating its role as a foundational building block.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern synthetic organic chemistry. Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 1-chloro-2,3-difluorobenzene. Key areas of investigation will include the optimization of existing routes and the exploration of novel catalytic systems.

Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and generate significant waste. A promising future direction lies in the development of catalytic methods that can achieve high yields and selectivity under milder conditions. This includes the design of novel catalysts for direct and regioselective fluorination and chlorination of aromatic precursors. Furthermore, the application of flow chemistry presents a significant opportunity to improve the safety, efficiency, and scalability of the synthesis. doi.orgscbt.comprensipjournals.commdpi.com Continuous-flow reactors can offer precise control over reaction parameters, leading to higher purity products and reduced waste streams.

To quantify the "greenness" of these new synthetic routes, the adoption and consistent application of green chemistry metrics will be crucial. Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor provide a quantitative framework for evaluating the sustainability of a chemical process. Future research should not only report yields but also provide a comprehensive analysis of these metrics to demonstrate the tangible environmental benefits of newly developed synthetic methods.

A notable challenge in the synthesis of this compound is the separation from its isomers, which often have very similar physical properties. Research into more efficient separation techniques or, more preferably, synthetic routes that offer high regioselectivity to minimize the formation of isomeric impurities will be a significant area of focus. One reported regioselective synthesis of 2,3-difluorohalobenzenes provides a foundation upon which more sustainable and efficient processes can be built.

Exploration of Novel Reactivity Patterns for Further Functionalization

The unique electronic properties imparted by the chlorine and two fluorine atoms in this compound create a rich landscape for exploring novel reactivity patterns. Future research will aim to move beyond traditional functionalization strategies to uncover new ways of selectively modifying the aromatic ring.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The fluorine and chlorine substituents can act as directing metalation groups (DMGs), guiding the deprotonation to specific positions on the ring. Future studies will likely explore the competitive directing effects of the chloro and fluoro groups in this compound, allowing for the selective introduction of a wide range of electrophiles at positions that are otherwise difficult to access. The interplay between the inductive effects of the halogens will be a key factor in determining the site of metalation.

Nucleophilic Aromatic Substitution (SNAr) is another important reaction pathway for functionalizing halogenated aromatic compounds. The electron-withdrawing nature of the fluorine and chlorine atoms activates the ring towards nucleophilic attack. Future research will investigate the relative reactivity of the different positions on the this compound ring towards various nucleophiles. Understanding the factors that govern the regioselectivity of SNAr reactions on this substrate will enable the synthesis of a diverse array of derivatives.

Cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig couplings, have become indispensable tools in modern organic synthesis. Future work will undoubtedly explore the utility of this compound as a substrate in these reactions. Research will focus on developing catalytic systems that can selectively activate the C-Cl bond for cross-coupling, leaving the C-F bonds intact, or vice versa. This will provide a modular approach to the synthesis of complex molecules containing the 2,3-difluorophenyl moiety.

Beyond these established methods, the exploration of entirely new reactivity patterns will be a frontier of research. This could include, for example, photochemical or electrochemical methods for the selective functionalization of the C-H, C-Cl, or C-F bonds.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties of molecules. In the context of this compound, advanced computational modeling will play a crucial role in guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) studies will be instrumental in providing a deeper understanding of the electronic structure of this compound and its reactivity. DFT calculations can be used to:

Predict the most likely sites for electrophilic and nucleophilic attack.

Model the transition states of various reactions to elucidate mechanistic pathways.

Calculate key properties such as bond dissociation energies, electrostatic potentials, and molecular orbital energies to rationalize observed reactivity.

For instance, computational modeling can help to predict the regioselectivity of directed ortho-metalation and nucleophilic aromatic substitution reactions, thereby reducing the need for extensive experimental screening.

Furthermore, the development and application of machine learning (ML) models and quantitative structure-activity relationship (QSAR) studies will enable the rapid prediction of the physical, chemical, and biological properties of derivatives of this compound. By training models on existing experimental data, it will be possible to predict properties such as solubility, lipophilicity, and potential biological activity for a large number of virtual compounds. This in silico screening approach can significantly streamline the drug discovery and materials design processes by identifying the most promising candidates for synthesis and experimental testing.

The integration of computational modeling with experimental studies will create a synergistic feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models. This integrated approach will be essential for unlocking the full potential of this compound and its derivatives.

Expansion of Applications in Emerging Fields of Chemical Science and Technology

The unique properties conferred by the difluoro and chloro substituents make this compound a promising building block for the development of new materials and bioactive molecules. Future research will focus on expanding its applications beyond traditional areas into emerging fields of chemical science and technology.

In materials science , the incorporation of the 2,3-difluorophenyl moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising avenue of research. The fluorine atoms can modulate the electronic properties of the material, influencing factors such as the HOMO/LUMO energy levels and charge transport characteristics. The chlorine atom provides a handle for further functionalization, allowing for the fine-tuning of material properties.

In medicinal chemistry , this compound can serve as a scaffold for the synthesis of novel drug candidates. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. The specific substitution pattern of this compound could lead to the discovery of new pharmacophores with unique biological activities. Future research will involve the synthesis and biological evaluation of a wide range of derivatives in areas such as oncology, infectious diseases, and neuroscience.

In agrochemical research , the development of new pesticides and herbicides with improved efficacy and environmental profiles is an ongoing challenge. The 2,3-difluorophenyl group can be incorporated into new agrochemical candidates to enhance their biological activity and selectivity. The unique substitution pattern may lead to the discovery of compounds with novel modes of action, helping to combat the development of resistance in pests and weeds.

The exploration of this compound in these and other emerging fields, such as the development of advanced polymers and liquid crystals, will be driven by a fundamental understanding of its reactivity and properties, gained through the research efforts outlined in the preceding sections.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-chloro-2,3-difluorobenzene relevant to experimental design?

- Boiling Point : 137.1°C at 760 mmHg, critical for distillation and purification workflows .

- Density : 1.352 g/cm³, useful for solvent compatibility and phase separation .

- Flash Point : 34.6°C, indicating flammability risks requiring inert atmospheres (e.g., N₂ or Ar) during handling .

- Refractive Index : 1.478, applicable in purity assessment via refractometry .

- LogP : 2.62, suggesting moderate hydrophobicity for partitioning studies in biphasic systems .

Q. What synthetic routes are available for this compound, and how do their yields compare?